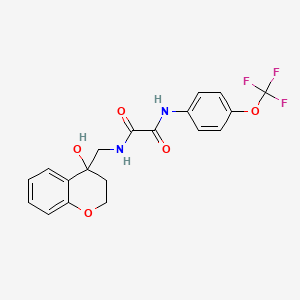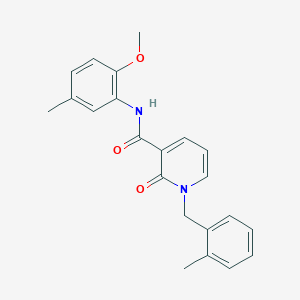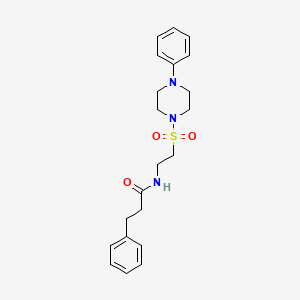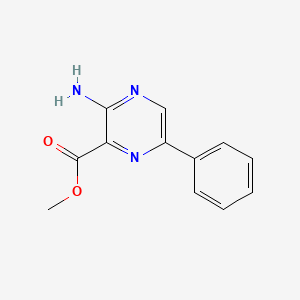![molecular formula C12H15BrN2O4 B2979818 Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate CAS No. 1803566-66-6](/img/structure/B2979818.png)
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate is a chemical compound characterized by its bromo and nitro functional groups attached to a phenyl ring, which is further connected to a methylamino group and a methyl ester group
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of this compound typically begins with the bromination of 2-nitroaniline to produce 4-bromo-2-nitroaniline. This is followed by the reaction with an appropriate esterification agent to introduce the methyl ester group.
Amination and Esterification: Another approach involves the amination of 4-bromo-2-nitrophenol, followed by esterification to form the final product.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the nitro group, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific reagent.
Major Products Formed:
Nitroso derivatives from oxidation.
Amino derivatives from reduction.
Various substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the behavior of bromo and nitro groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo and nitro groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
Methyl 2-(4-bromo-2-nitrophenyl)acetate
2-Bromo-4-methyl-6-nitrophenol
Uniqueness: Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate is unique due to its specific arrangement of functional groups, which provides distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-(4-bromo-N-methyl-2-nitroanilino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,11(16)19-4)14(3)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHFHPFZWBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B2979737.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2979739.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2979742.png)

![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)

![4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2979750.png)
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)
![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
